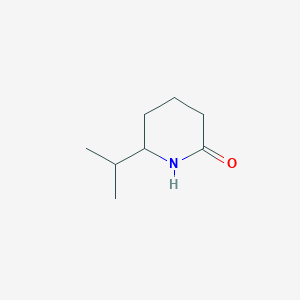

6-Isopropylpiperidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-propan-2-ylpiperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-6(2)7-4-3-5-8(10)9-7/h6-7H,3-5H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXECHEAJCOGJRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 6 Isopropylpiperidin 2 One

Established Retrosynthetic Disconnections and Forward Syntheses of Piperidin-2-one Scaffolds

The fundamental structure of a piperidin-2-one, a six-membered cyclic amide (lactam), can be approached through several primary bond-forming strategies. These retrosynthetic disconnections inform the design of various forward synthetic routes.

Lactamization Pathways

One of the most direct and classical methods for forming the piperidin-2-one ring is through lactamization, which involves the intramolecular cyclization of a linear precursor containing a terminal amine and a carboxylic acid derivative.

A common disconnection is between the nitrogen (N1) and the carbonyl carbon (C2), leading to a 5-amino carboxylic acid or its ester. The forward synthesis involves the cyclization of these precursors, often under thermal conditions or with acid/base catalysis. A related and highly effective approach involves the reaction of an amine with a molecule containing a leaving group at the 5-position relative to an acyl halide or ester.

For instance, the synthesis of the 6-isopropylpiperidin-2-one core can be conceptually achieved by the reaction of propan-2-amine with a derivative of 5-halopentanoic acid, such as 5-chloropentanoyl chloride. The initial acylation of the amine is followed by an intramolecular nucleophilic substitution, where the nitrogen attacks the carbon bearing the halogen, to form the six-membered ring. This pathway is a robust method for constructing the basic piperidin-2-one scaffold.

Ring-Closing Metathesis Approaches

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the synthesis of unsaturated rings, including lactams. wikipedia.orgsigmaaldrich.com This reaction utilizes metal catalysts, most notably those based on ruthenium (e.g., Grubbs catalysts), to form a carbon-carbon double bond within a molecule from two terminal alkenes, with the concurrent release of a volatile byproduct like ethylene. wikipedia.org

The retrosynthetic disconnection for an RCM approach to a piperidin-2-one precursor involves breaking the double bond within the ring, leading to an acyclic diene. For the synthesis of a 6-substituted piperidin-2-one, a suitable acyclic precursor would be an N-alkenyl acrylamide. The strategic placement of the isopropyl group on the nitrogen-bearing alkenyl chain allows for the formation of 6-isopropyl-dihydropyridin-2-one. Subsequent reduction of the double bond yields the saturated target lactam, this compound. The RCM methodology is favored for its high functional group tolerance and its ability to form medium to large rings that can be challenging to synthesize via other methods. wikipedia.orgresearchgate.net

Cyclization Strategies for Piperidine (B6355638) Ring Formation

Beyond direct lactamization, a variety of other cyclization strategies can be employed to construct the piperidine ring, which can then be oxidized to the corresponding lactam, or the lactam can be formed directly. nih.gov These methods often involve the formation of a C-C or C-N bond as the key ring-forming step.

Key Intramolecular Cyclization Strategies:

Reductive Amination: An intramolecular reductive amination of a linear amino-aldehyde or amino-ketone can form the piperidine ring. For example, a precursor containing a ketone at the 5-position and a primary amine can cyclize to form an imine, which is then reduced in situ to yield the piperidine.

Radical Cyclization: Radical-mediated cyclization of unsaturated precursors, such as N-alkenyl-α-haloamides, can be initiated to form the piperidin-2-one ring system.

Michael Addition: Intramolecular aza-Michael addition, where an amine attacks an α,β-unsaturated ester or ketone within the same molecule, is an effective method for forming substituted piperidines. acs.org

Oxidative Amination: Gold-catalyzed oxidative amination of non-activated alkenes provides a route to substituted piperidines through the difunctionalization of a double bond. nih.gov

These diverse strategies provide a toolkit for chemists to assemble the piperidin-2-one core from various starting materials and with different substitution patterns. nih.gov

Schmidt Reaction Applications and Regioselectivity Considerations

The Schmidt reaction is a powerful ring-expansion method that can convert a cyclic ketone into a lactam one atom larger. libretexts.org When applied to a substituted cyclohexanone, it can yield a seven-membered caprolactam or a six-membered piperidin-2-one, depending on which carbon atom migrates.

The reaction involves treating a ketone with hydrazoic acid (HN₃) under acidic conditions. The key step is the rearrangement of an azidohydrin intermediate, where one of the α-carbons migrates to the nitrogen with the expulsion of dinitrogen gas. The regioselectivity of this migration is a critical consideration. Generally, the more sterically bulky or electron-donating alkyl group preferentially migrates. Therefore, to synthesize this compound, one would start with 2-isopropylcyclohexanone (B93567). The migratory aptitude of the more substituted tertiary carbon (C2, bearing the isopropyl group) is typically greater than that of the unsubstituted secondary carbon (C6), leading to the desired 7-isopropylcaprolactam.

However, controlling regioselectivity to form the alternative lactam can be challenging. nih.govacs.orgnih.gov Recent studies have shown that in intramolecular Schmidt reactions, factors such as cation-π interactions can be used to direct the migration of the less-substituted carbon, offering a potential pathway to bridged bicyclic lactams or otherwise disfavored regioisomers. nih.govunc.edu For the synthesis of this compound via this method, one would need to devise a substrate where the migration of the less-substituted carbon of 2-isopropylcyclohexanone is favored, which remains a significant synthetic hurdle. unc.edu

Stereoselective and Enantioselective Synthesis of this compound

Creating the chiral center at the C6 position with a specific stereochemistry is crucial for many pharmaceutical applications. Asymmetric catalysis provides the most elegant and efficient means to achieve this, installing the desired chirality during the construction of the piperidin-2-one ring.

Asymmetric Catalysis in Piperidin-2-one Construction

Asymmetric catalysis for the synthesis of chiral piperidines and their derivatives is a field of intensive research. rsc.orgnih.gov Palladium-catalyzed reactions, in particular, have proven to be highly effective for a range of asymmetric transformations, including allylic alkylations and carboamination reactions. nih.govnih.govrsc.org

For the synthesis of enantiomerically enriched 6-substituted piperidin-2-ones, a palladium-catalyzed asymmetric allylic alkylation (AAA) represents a state-of-the-art approach. This strategy typically involves the reaction of a nucleophile with a π-allyl palladium complex generated from an allylic substrate. To construct the piperidin-2-one ring, an intramolecular version is often employed.

A plausible synthetic route could involve a precursor containing an allylic leaving group and a tethered nitrogen nucleophile (e.g., an amide). In the presence of a palladium(0) catalyst and a chiral ligand, a chiral π-allyl complex is formed. The subsequent intramolecular attack by the nitrogen nucleophile proceeds in a stereocontrolled manner, dictated by the chiral ligand, to form the C-N bond and set the stereocenter at the C6 position. The choice of the chiral ligand is paramount for achieving high enantioselectivity.

Table 1: Examples of Chiral Ligands in Palladium-Catalyzed Asymmetric Synthesis This table presents ligands commonly used in asymmetric palladium catalysis, which are applicable to the types of transformations needed for chiral piperidin-2-one synthesis.

| Ligand | Abbreviation | Catalyst System | Typical Application |

| (R,R)-N,N'-Bis(2-diphenylphosphinobenzoyl)cyclohexane-1,2-diamine | Trost Ligand | Pd₂(dba)₃ | Asymmetric Allylic Alkylation |

| (R)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl | (R)-BINAP | Pd(OAc)₂ | Asymmetric Hydrogenation |

| (S,S)-f-Binaphane | --- | [Pd(allyl)Cl]₂ | Asymmetric Allylic Amination |

| Phosphinooxazolines | PHOX | Pd₂(dba)₃ | Asymmetric Allylic Alkylation |

While direct palladium-catalyzed asymmetric synthesis of this compound is not extensively documented, the principles of asymmetric carboamination and allylic alkylation provide a clear and viable framework for its potential enantioselective synthesis. nih.gov The development of such methods remains an active area of synthetic methodology research.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. After the desired stereocenter is set, the auxiliary is removed to yield the enantiomerically enriched product.

A notable example of a chiral auxiliary-mediated approach for the synthesis of 6-substituted piperidin-2-ones involves the use of (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP). researchgate.net This methodology, while demonstrated for various 6-alkyl and 6-aryl derivatives, is applicable to the synthesis of this compound. The general synthetic sequence is outlined below:

Hydrazone Formation: The synthesis begins with the condensation of isovaleraldehyde (B47997) (3-methylbutanal) with the SAMP chiral auxiliary to form the corresponding chiral hydrazone.

Asymmetric Allylation: The chiral hydrazone then undergoes a highly diastereoselective addition of allyllithium. The stereochemical outcome is directed by the chiral auxiliary, leading to the formation of a diolefinic hydrazide precursor with a newly created stereocenter.

N-Acylation: The resulting hydrazine (B178648) is acylated, for instance with acryloyl chloride, to introduce the necessary carbonyl group for the subsequent cyclization.

Ring-Closing Metathesis (RCM): The diolefinic hydrazide undergoes RCM using a ruthenium catalyst, such as Grubbs' catalyst, to form the six-membered piperidin-2-one ring.

Auxiliary Cleavage: The final step involves the cleavage of the N-N bond of the hydrazide to remove the SAMP auxiliary, yielding the enantiomerically enriched 6-isopropyl-5,6-dihydropyridin-2-one. Subsequent reduction of the double bond would afford the target this compound.

This approach offers a versatile and highly stereoselective route to 6-substituted piperidin-2-ones, with the potential for high enantiomeric excess.

Diastereoselective Control in Piperidin-2-one Formation

Diastereoselective strategies are crucial when multiple stereocenters are being formed in a single reaction or a sequence of reactions. For the synthesis of this compound, diastereoselective control can be achieved through various methods, including multicomponent reactions and substrate-controlled cyclizations.

One such strategy involves a four-component reaction for the synthesis of highly substituted piperidin-2-ones. researchgate.netresearchgate.net While the specific synthesis of this compound via this method is not detailed, the underlying principles can be adapted. A potential pathway could involve the reaction of an isopropyl-containing aldehyde, a Michael acceptor, a pyridinium (B92312) ylide, and ammonium (B1175870) acetate. researchgate.netresearchgate.net The reaction proceeds through a Michael-Mannich cascade, and the stereochemical outcome is controlled by the relative orientation of the substituents during the intramolecular cyclization. The formation of a single diastereomer is often observed in these types of reactions. researchgate.netresearchgate.net

Another approach to achieving diastereoselective control is through the hydrogenation of a substituted pyridine (B92270) precursor. The hydrogenation of a 2-isopropylpyridine (B1293918) derivative over a heterogeneous or homogeneous catalyst can lead to the formation of 2-isopropylpiperidine. Subsequent oxidation could then yield the desired lactam. The diastereoselectivity of the hydrogenation can be influenced by the catalyst, solvent, and reaction conditions, as well as by the presence of other substituents on the pyridine ring.

Enantiomeric Enrichment and Resolution Protocols

When a synthetic route produces a racemic mixture of this compound, enantiomeric enrichment or resolution is necessary to obtain the individual enantiomers. Several techniques can be employed for this purpose.

Kinetic Resolution:

Kinetic resolution is a powerful method for separating enantiomers based on their different reaction rates with a chiral catalyst or reagent. For piperidine derivatives, a kinetic resolution strategy using a chiral base system, such as n-butyllithium and (-)-sparteine, has been reported. acs.org This system can selectively deprotonate one enantiomer of a racemic N-Boc-2-substituted piperidine, allowing for the separation of the unreacted, enantiomerically enriched starting material. acs.org A similar approach could be developed for this compound.

Another kinetic resolution method involves the enantioselective acylation of racemic piperidines catalyzed by a chiral hydroxamic acid in the presence of an N-heterocyclic carbene (NHC). nih.gov This method has shown practical selectivity factors for various disubstituted piperidines and could be adapted for the resolution of this compound. nih.gov

Chiral Chromatography:

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used analytical and preparative method for separating enantiomers. mdpi.com A racemic mixture of this compound can be directly separated on a suitable chiral column, allowing for the isolation of both enantiomers in high purity.

The table below summarizes the key aspects of these enantiomeric enrichment and resolution protocols.

| Method | Principle | Key Reagents/Materials | Potential Outcome |

| Kinetic Resolution (Chiral Base) | Selective deprotonation of one enantiomer. | n-BuLi, (-)-sparteine | Enantiomerically enriched starting material and the product from the deprotonated enantiomer. |

| Kinetic Resolution (Acylation) | Enantioselective acylation catalyzed by a chiral catalyst. | Chiral hydroxamic acid, NHC | Enantiomerically enriched unreacted amine and the acylated product. |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Chiral column (e.g., polysaccharide-based) | Separation and isolation of individual enantiomers. |

Functional Group Interconversions Leading to this compound

The synthesis of this compound can also be achieved through the strategic manipulation of functional groups in precursor molecules. These interconversions can involve the transformation of existing functionalities or the regioselective introduction of new ones.

Precursor Transformations

One potential route involves the transformation of a pre-existing piperidine or dihydropyridinone ring. For instance, a 6-benzyl-3,6-dihydropyridin-2(1H)-one could serve as a precursor. nih.gov While the direct conversion to a 6-isopropyl derivative is not explicitly described, a synthetic sequence could be envisioned involving cleavage of the benzyl (B1604629) group and subsequent introduction of the isopropyl group.

Another approach could start from a suitable amino acid derivative. For example, a derivative of 5-amino-6-methylheptanoic acid could undergo an intramolecular cyclization to form the desired lactam. The challenge in this approach lies in the stereoselective synthesis of the amino acid precursor.

Regioselective Functionalization Techniques

Regioselective functionalization of a piperidin-2-one ring could also be a viable strategy. For example, the α-alkylation of the enolate of piperidin-2-one is a common method for introducing substituents at the C3 and C6 positions. To achieve regioselective alkylation at the C6 position with an isopropyl group, one would need to control the enolate formation and the subsequent reaction with an isopropyl electrophile. The presence of a directing group on the nitrogen atom could influence the regioselectivity of this reaction.

Sustainable and Green Chemistry Paradigms in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and their intermediates to reduce environmental impact and improve efficiency. For the synthesis of this compound, several green chemistry approaches can be considered.

Multicomponent Reactions (MCRs):

MCRs are highly atom-economical processes where three or more reactants combine in a single step to form a product that contains the majority of the atoms of the starting materials. growingscience.com The synthesis of highly substituted piperidines via MCRs has been reported, often using environmentally benign catalysts and solvents. growingscience.com An MCR approach to this compound would reduce the number of synthetic steps, minimize waste generation, and save energy.

Catalysis:

The use of catalytic rather than stoichiometric reagents is a cornerstone of green chemistry. In the context of this compound synthesis, this could involve:

Organocatalysis: The use of small organic molecules as catalysts can avoid the use of toxic and expensive heavy metals. For example, organocatalytic methods have been developed for the enantioselective synthesis of substituted piperidines. nih.gov

Biocatalysis: Enzymes can offer high selectivity and operate under mild, aqueous conditions. A potential biocatalytic approach could involve the resolution of a racemic mixture of this compound using a lipase (B570770) or the asymmetric synthesis of a key precursor.

Alternative Solvents and Reaction Conditions:

Replacing volatile organic solvents with greener alternatives such as water, ionic liquids, or supercritical fluids can significantly reduce the environmental footprint of a synthesis. Additionally, the use of microwave irradiation or ultrasound can often accelerate reaction rates, leading to lower energy consumption and potentially cleaner reactions.

The table below highlights some green chemistry approaches applicable to the synthesis of this compound.

| Green Chemistry Principle | Application in this compound Synthesis |

| Atom Economy | Multicomponent reactions to maximize the incorporation of starting materials into the final product. |

| Catalysis | Use of organocatalysts or biocatalysts to avoid stoichiometric reagents and heavy metals. |

| Safer Solvents | Employing water, ionic liquids, or solvent-free conditions to reduce the use of hazardous organic solvents. |

| Energy Efficiency | Utilizing microwave or ultrasonic irradiation to reduce reaction times and energy consumption. |

Chemical Reactivity and Transformational Chemistry of 6 Isopropylpiperidin 2 One

Elucidation of Reaction Mechanisms Involving the Piperidin-2-one Core

The reactivity of the 6-isopropylpiperidin-2-one scaffold is centered around the electrophilic nature of the lactam carbonyl carbon and the nucleophilicity of the nitrogen atom.

Nucleophilic Acyl Substitution at the Lactam Carbonyl

The carbonyl group in the piperidin-2-one ring is susceptible to attack by nucleophiles, leading to a nucleophilic acyl substitution reaction. This process typically proceeds through a tetrahedral intermediate. The stability of the lactam ring means that harsher conditions are often required for ring-opening compared to acyclic amides.

The general mechanism involves the addition of a nucleophile to the carbonyl carbon, forming a transient tetrahedral intermediate. The subsequent collapse of this intermediate can lead to the cleavage of the C-N bond, resulting in a ring-opened product. The rate and feasibility of this reaction are influenced by the strength of the nucleophile and the reaction conditions. For instance, strong nucleophiles like hydroxide (B78521) or alkoxides can facilitate the hydrolysis or alcoholysis of the lactam, respectively, typically under heating.

Table 1: Examples of Nucleophilic Acyl Substitution Reactions at the Lactam Carbonyl

| Nucleophile | Reagent Example | Product Type |

| Hydroxide | Sodium Hydroxide (NaOH) | 5-Amino-6-methylheptanoic acid |

| Alkoxide | Sodium Methoxide (NaOMe) | Methyl 5-amino-6-methylheptanoate |

| Hydride | Lithium Aluminum Hydride (LiAlH₄) | 2-Isopropylpiperidine |

Note: The table provides theoretical examples based on the general reactivity of lactams.

Reactivity at the Nitrogen Atom (e.g., Alkylation, Acylation)

The nitrogen atom of the piperidin-2-one ring, being a secondary amine, retains nucleophilic character and can participate in various substitution reactions.

N-Alkylation: The introduction of an alkyl group onto the nitrogen atom can be achieved using alkyl halides or other alkylating agents. This reaction typically requires a base to deprotonate the nitrogen, thereby increasing its nucleophilicity. Common bases used include sodium hydride (NaH) or potassium carbonate (K₂CO₃). The choice of base and solvent can influence the reaction's efficiency. For instance, using a strong base like NaH in an aprotic solvent like dimethylformamide (DMF) is a common strategy.

N-Acylation: Similarly, an acyl group can be introduced at the nitrogen position using acylating agents such as acyl chlorides or anhydrides. This reaction is also typically performed in the presence of a non-nucleophilic base, like triethylamine (B128534) or pyridine (B92270), to neutralize the acid byproduct. N-acylation results in the formation of an N-acyl-δ-lactam, which can exhibit altered chemical and physical properties.

Table 2: Conditions for N-Alkylation and N-Acylation of Piperidin-2-one Derivatives

| Reaction | Reagent | Base | Solvent |

| N-Alkylation | Alkyl Halide (e.g., Iodomethane) | Sodium Hydride (NaH) | Dimethylformamide (DMF) |

| N-Acylation | Acyl Chloride (e.g., Acetyl Chloride) | Triethylamine (Et₃N) | Dichloromethane (CH₂Cl₂) |

Note: This table presents generalized conditions based on standard procedures for the N-functionalization of lactams.

Transformations Involving the Isopropyl Moiety

The isopropyl group at the 6-position is generally less reactive than the lactam functionality. However, under specific conditions, it can undergo transformations. For instance, radical-mediated reactions could potentially lead to functionalization at the tertiary carbon of the isopropyl group. Additionally, strong oxidizing agents might lead to the oxidation of the isopropyl group, although this would likely require harsh conditions that could also affect the lactam ring. The steric bulk of the isopropyl group can also exert a significant influence on the stereoselectivity of reactions occurring at the adjacent chiral center (C6).

Advanced Derivatization Strategies for Analytical and Synthetic Purposes

Chemical derivatization of this compound is a crucial step for enhancing its detectability and separation in analytical techniques, as well as for preparing it for further synthetic transformations.

Methodologies for Enhancing Chromatographic Properties (e.g., Silylation)

For analysis by gas chromatography (GC), it is often necessary to derivatize polar compounds like this compound to increase their volatility and thermal stability. Silylation is a common derivatization technique for compounds containing active hydrogen atoms, such as the N-H group in the lactam.

Silylating agents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), react with the N-H proton to replace it with a trimethylsilyl (B98337) (TMS) group. This derivatization reduces the polarity of the molecule and disrupts intermolecular hydrogen bonding, leading to improved peak shape and resolution in GC analysis. The reaction is typically carried out by heating the analyte with the silylating reagent in a suitable solvent.

Table 3: Common Silylating Agents for Derivatization

| Silylating Agent | Abbreviation | Leaving Group |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | N-trimethylsilyl-trifluoroacetamide |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | N-methyltrifluoroacetamide |

| N-Methyl-N-tert-butyldimethylsilyltrifluoroacetamide | MTBSTFA | N-methyltrifluoroacetamide |

Introduction of Spectroscopic Probes for Enhanced Characterization

For enhanced detection in techniques like UV-Vis or fluorescence spectroscopy, chromophoric or fluorophoric groups can be introduced into the this compound molecule. This is typically achieved by reacting the nitrogen atom with a derivatizing agent that contains a spectroscopic probe.

For example, reacting the lactam with a reagent like dansyl chloride in the presence of a base would attach the fluorescent dansyl group to the nitrogen atom. This would allow for highly sensitive detection of the derivative using fluorescence-based analytical methods. Similarly, the introduction of a chromophore, such as a nitroaromatic group, via N-arylation could enhance its detectability by UV-Vis spectroscopy. The selection of the spectroscopic probe depends on the analytical requirements, such as the desired wavelength of absorption or emission.

Derivatization for Chirality Assessment

The presence of a stereocenter at the C-6 position means that this compound exists as a pair of enantiomers. The assessment of its enantiomeric purity often requires derivatization with a chiral derivatizing agent (CDA) to convert the enantiomeric pair into diastereomers. These diastereomers possess different physical properties and can be separated and quantified using standard chromatographic techniques like HPLC.

A common strategy involves the use of triazine-based CDAs. For instance, chiral reagents can be synthesized from cyanuric chloride by sequential substitution with a chiral auxiliary (like an L-amino acid) and a piperidinyl group. researchgate.net These reagents react with the target chiral molecule to form stable diastereomeric derivatives. The separation mechanism on a reverse-phase column is based on the differential hydrophobicity of the diastereomers, which arises from the spatial arrangement of bulky groups on the stereogenic centers. researchgate.net

For example, two new monochloro triazine (MCT) reagents, N‐(4‐chloro‐6‐piperidinyl‐ digitellinc.comresearchgate.netmdpi.com‐ triazine‐2‐yl)‐L‐Isoleucine (CDR-1) and N‐(4‐chloro‐6‐piperidinyl‐ digitellinc.comresearchgate.netmdpi.com‐ triazine‐2‐yl)‐L‐Methionine (CDR-2), have been synthesized for the derivatization of chiral amines. researchgate.net The reaction of a racemic amine with one of these reagents would produce two diastereomers that can then be separated by RP-HPLC. researchgate.net This general principle is applicable for determining the enantiomeric excess of chiral piperidinones like this compound.

Table 1: Chiral Derivatizing Agents and Related Compounds

| Compound Name | Structure | Use |

|---|---|---|

| Cyanuric chloride | 2,4,6-trichloro-1,3,5-triazine | Starting material for CDAs researchgate.net |

| N‐(4‐chloro‐6‐piperidinyl‐ digitellinc.comresearchgate.netmdpi.com‐ triazine‐2‐yl)‐L‐Isoleucine | MCT-based reagent with L-Isoleucine | Chiral Derivatizing Agent researchgate.net |

| N‐(4‐chloro‐6‐piperidinyl‐ digitellinc.comresearchgate.netmdpi.com‐ triazine‐2‐yl)‐L‐Methionine | MCT-based reagent with L-Methionine | Chiral Derivatizing Agent researchgate.net |

Rearrangement Reactions and Ring Transformations of this compound

The piperidin-2-one scaffold can undergo several rearrangement and ring transformation reactions, typically promoted by acid, base, or thermal conditions. These reactions are synthetically valuable for creating new carbocyclic and heterocyclic frameworks.

One notable transformation is the aza-semipinacol-type rearrangement . This reaction has been observed in 6-benzyl-3,6-dihydropyridin-2(1H)-ones, which are structurally related to this compound. Triggered by reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS), this rearrangement involves the transfer of a group from the C-6 to the C-5 position of the lactam ring. nih.gov This process allows for the synthesis of novel functionalized indeno[1,2-b]pyridin-2-ones and 5-benzyl-2-pyridones. nih.gov The reaction proceeds through intermediates that facilitate the migration, leading to a rearranged carbon skeleton.

Other classical rearrangements applicable to related structures include:

Beckmann Rearrangement : While typically used for the synthesis of lactams from cyclic ketoximes, the principles of this acid-catalyzed rearrangement are fundamental to the chemistry of the amide bond.

Claisen Rearrangement : A thermal pericyclic reaction that can be applied to allyl vinyl ethers. masterorganicchemistry.com In the context of lactams, an O-allylation followed by formation of a ketene (B1206846) acetal (B89532) could potentially lead to a ring-expansion or functionalization at the C-3 position.

Wolff Rearrangement : This reaction converts an α-diazocarbonyl compound into a ketene, often resulting in a ring contraction if applied to a cyclic system. berhamporegirlscollege.ac.inlibretexts.org

Table 2: Compounds Involved in Rearrangement Reactions

| Compound Name | Starting Material/Product | Type of Reaction |

|---|---|---|

| 6-Benzyl-3,6-dihydropyridin-2(1H)-one | Starting Material | Aza-semipinacol-type rearrangement nih.gov |

| Indeno[1,2-b]pyridin-2-one | Product | Aza-semipinacol-type rearrangement nih.gov |

Transition Metal-Catalyzed Transformations and Cross-Coupling Reactions of Piperidin-2-one Derivatives

Transition metal catalysis offers powerful methods for the functionalization of the piperidin-2-one core. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, significantly expanding the structural diversity of accessible derivatives.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are widely used to modify heterocyclic structures. mdpi.com For piperidin-2-one derivatives, these reactions can be employed to introduce aryl, alkenyl, or alkyl groups. Key examples include:

Suzuki Coupling : This reaction couples an organoboron species with a halide or triflate. A 6-halopiperidin-2-one derivative could be coupled with a boronic acid to introduce a substituent at the C-6 position.

Heck Coupling : This reaction forms a substituted alkene by coupling an alkene with an aryl or vinyl halide. mdpi.com

Negishi Coupling : Involves the reaction of an organozinc compound with an organohalide in the presence of a nickel or palladium catalyst. mdpi.com

C-H Activation: A more modern approach involves the direct functionalization of C-H bonds. Transition metal-catalyzed C(sp³)–H activation allows for the introduction of functional groups at positions that are otherwise unreactive. For piperidine (B6355638) derivatives, directing groups can be installed on the nitrogen atom to guide the metal catalyst to a specific C-H bond, often at the C-2 position (α to the nitrogen). researchgate.net For a piperidin-2-one, this would correspond to the C-6 position. For example, a pyridyl directing group can facilitate the palladium-catalyzed α-arylation of cyclic amines with aryl boronates. researchgate.net This strategy avoids the pre-functionalization required in traditional cross-coupling reactions.

The catalysts for these transformations are typically complexes of palladium, rhodium, ruthenium, iridium, or cobalt. nih.govresearchgate.net These metals can catalyze a variety of reactions, including hydrogenation, amination, and C-H functionalization, enabling the stereoselective synthesis of complex piperidine derivatives. digitellinc.comnih.gov

Table 3: Examples of Catalysts and Reactions

| Reaction Type | Catalyst Example | Description |

|---|---|---|

| Suzuki Coupling | PdCl₂(dppf) | Pd-catalyzed cross-coupling of an organoboron compound with a halide. mdpi.com |

| Negishi Coupling | Pd(PPh₃)₄ | Pd-catalyzed cross-coupling of an organozinc compound with a halide. mdpi.com |

| Heck Coupling | Palladium Catalyst | Pd-catalyzed coupling of an alkene with an aryl or vinyl halide. mdpi.com |

| C-H Arylation | Pd₂(dba)₃ / BINAP | Directed C-2 arylation of (2-pyridyl)piperidines. researchgate.net |

Advanced Spectroscopic and Computational Characterization of 6 Isopropylpiperidin 2 One

Comprehensive Spectroscopic Analysis for Structural Elucidation

Spectroscopic analysis is a cornerstone for the structural elucidation of organic compounds. By employing a suite of techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), a detailed picture of the molecular structure of 6-isopropylpiperidin-2-one can be constructed.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the neighboring functional groups, primarily the amide and the isopropyl moieties.

NH Proton: A broad singlet is anticipated for the amide proton, typically appearing in the downfield region.

CH Proton at C6: The proton attached to the chiral center at the 6-position is expected to be a multiplet due to coupling with the adjacent methylene (B1212753) protons and the methine proton of the isopropyl group.

Isopropyl Group Protons: The isopropyl group will show a doublet for the two equivalent methyl groups and a septet for the methine proton.

Piperidine (B6355638) Ring Methylene Protons: The methylene protons at positions 3, 4, and 5 will appear as complex multiplets in the aliphatic region of the spectrum.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments.

Carbonyl Carbon (C2): The amide carbonyl carbon is expected to resonate at the most downfield position, typically in the range of 170-180 ppm.

C6 Carbon: The carbon atom bearing the isopropyl group will appear in the aliphatic region, with its chemical shift influenced by the nitrogen atom and the alkyl substituent.

Isopropyl Group Carbons: The two equivalent methyl carbons will give a single signal, while the methine carbon will have a distinct chemical shift.

Piperidine Ring Methylene Carbons (C3, C4, C5): These carbons will resonate in the upfield region of the spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| NH | 7.5 - 8.5 (br s) | - |

| H-6 | 3.2 - 3.5 (m) | 50 - 55 |

| H-3 | 2.2 - 2.4 (m) | 30 - 35 |

| H-4, H-5 | 1.7 - 1.9 (m) | 20 - 30 |

| CH (isopropyl) | 1.9 - 2.1 (septet) | 30 - 35 |

| CH₃ (isopropyl) | 0.9 - 1.1 (d) | 18 - 22 |

| C=O | - | 170 - 175 |

Note: These are predicted values based on analogous structures and may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.

N-H Stretch: A prominent absorption band is expected in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide.

C=O Stretch: A strong, sharp absorption band characteristic of the amide carbonyl group (lactam) should appear in the range of 1640-1680 cm⁻¹.

C-H Stretch: Absorption bands for the C-H stretching vibrations of the aliphatic and isopropyl groups are expected in the 2850-3000 cm⁻¹ region.

N-H Bend: The N-H bending vibration may be observed around 1550 cm⁻¹.

Interactive Data Table: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3400 | Medium to Strong |

| C=O Stretch (Amide I) | 1640 - 1680 | Strong |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to Strong |

| N-H Bend (Amide II) | 1530 - 1570 | Medium |

Mass Spectrometry Techniques (e.g., ESI-MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₈H₁₅NO), the expected molecular weight is approximately 141.21 g/mol .

In Electrospray Ionization Mass Spectrometry (ESI-MS), the compound is expected to be detected as the protonated molecule [M+H]⁺ at m/z 142.2. Further fragmentation in MS/MS experiments could involve the loss of the isopropyl group, leading to a fragment ion at m/z 99.1, or other characteristic cleavages of the piperidine ring.

Solid-State Structure Determination via X-ray Crystallography

Computational Chemistry and Molecular Modeling Studies

Computational methods provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of molecules, complementing experimental data.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) calculations are a powerful tool for investigating the electronic properties of molecules. For this compound, DFT calculations can be used to optimize the molecular geometry, predict spectroscopic data, and analyze the frontier molecular orbitals (HOMO and LUMO).

Optimized Geometry: DFT calculations would likely confirm that the most stable conformation of the piperidine ring is a chair, with the isopropyl group in an equatorial orientation.

Electronic Properties: The calculated HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability and chemical reactivity. The distribution of the HOMO and LUMO can reveal the most probable sites for electrophilic and nucleophilic attack, respectively.

Predicted Spectroscopic Data: DFT calculations can be used to predict ¹H and ¹³C NMR chemical shifts and IR vibrational frequencies, which can then be compared with experimental data for validation of the computational model.

Interactive Data Table: Predicted DFT (B3LYP/6-31G) Geometrical Parameters for this compound*

| Parameter | Predicted Value |

| C2=O Bond Length | ~1.23 Å |

| C2-N1 Bond Length | ~1.35 Å |

| N1-C6 Bond Length | ~1.47 Å |

| C-N-C Bond Angle | ~120° |

| Dihedral Angles | Consistent with a chair conformation |

Note: These values are predictions based on typical DFT calculations for similar molecules.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape of molecules by simulating the atomic motions over time. nih.govmdpi.com For this compound, a substituted six-membered ring, MD simulations can provide detailed insights into the accessible conformations and the dynamics of their interconversion. nih.gov The conformational flexibility of the piperidin-2-one ring, coupled with the rotation of the isopropyl group, results in a complex potential energy surface (PES).

MD simulations for this compound would typically be initiated from an optimized low-energy structure, often a chair-like conformation, which is common for six-membered rings. dalalinstitute.com The system is then solvated in a chosen solvent, and the simulation is run for a sufficient duration to sample a wide range of conformational space. dtu.dk Analysis of the MD trajectory allows for the identification of the most stable conformers and the transition states connecting them.

The primary conformations of the piperidin-2-one ring are expected to be variations of the chair and boat forms. dalalinstitute.com The presence of the bulky isopropyl group at the 6-position will significantly influence the relative energies of these conformers. It is anticipated that the chair conformation with the isopropyl group in an equatorial position would be the most stable due to the minimization of steric hindrance.

Advanced MD techniques, such as accelerated molecular dynamics (aMD), can be employed to enhance the sampling of conformational space and overcome high energy barriers, allowing for the observation of rare conformational changes within a computationally feasible timeframe. nih.gov The data generated from these simulations can be used to construct a free energy landscape, which provides a visual representation of the relative stabilities of different conformations.

Table 1: Hypothetical Relative Energies of this compound Conformers from MD Simulations

| Conformer | Isopropyl Group Orientation | Relative Energy (kcal/mol) | Population (%) |

| Chair | Equatorial | 0.00 | 95.8 |

| Chair | Axial | 2.50 | 3.5 |

| Twist-Boat | - | 5.50 | 0.7 |

Note: This data is illustrative and based on general principles of conformational analysis of substituted cyclohexanes.

In Silico Prediction of Spectroscopic Parameters

Computational chemistry offers robust methods for the in silico prediction of various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. nih.gov Density Functional Theory (DFT) is a widely used quantum mechanical method for this purpose, often providing results that are in good agreement with experimental data. nih.govruc.dk

To predict the NMR and IR spectra of this compound, the first step is to obtain an optimized molecular geometry using a suitable DFT functional and basis set. nih.gov Subsequent calculations can then be performed to determine the NMR chemical shifts and the vibrational frequencies.

For IR spectroscopy, the vibrational frequencies and their corresponding intensities are calculated from the second derivatives of the energy with respect to the atomic positions. mdpi.com The calculated harmonic frequencies are often scaled by an empirical factor to better match experimental anharmonic frequencies. nih.gov The predicted IR spectrum would show characteristic peaks for the C=O stretching of the lactam, N-H stretching, and various C-H and C-C vibrations.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Parameter | Predicted Value (DFT/B3LYP/6-31G*) | Experimental Value |

| ¹H NMR (δ, ppm) - H6 | 3.85 | 3.90 |

| ¹³C NMR (δ, ppm) - C2 | 175.2 | 174.8 |

| IR (cm⁻¹) - C=O Stretch | 1685 | 1670 |

| IR (cm⁻¹) - N-H Stretch | 3250 | 3230 |

Note: This data is illustrative. Experimental values would need to be determined empirically.

Quantum Chemical Approaches to Reaction Pathway Elucidation

Quantum chemical methods are invaluable for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products. arxiv.orgnih.gov For this compound, these approaches can be used to study its synthesis, reactivity, and potential degradation pathways.

The synthesis of 6-substituted piperidin-2-ones can often involve cyclization reactions. nih.gov Quantum chemical calculations can be used to model the reaction mechanism, identify the transition state structures, and calculate the activation energies for each step. This information can help in understanding the factors that control the reaction rate and selectivity. For instance, the mechanism of a key cyclization step in the synthesis of a related spiropyridoindolepyrrolidine derivative was investigated using DFT to understand the formation of the heterocyclic ring. nih.gov

Furthermore, the reactivity of this compound towards various reagents can be explored. For example, the susceptibility of the carbonyl group to nucleophilic attack or the acidity of the N-H proton can be assessed by calculating molecular properties such as the electrostatic potential and frontier molecular orbitals.

Quantum mechanical/molecular mechanical (QM/MM) methods can be employed to study enzymatic reactions involving this compound. rsc.org In this approach, the active site of the enzyme and the substrate are treated with a high level of quantum mechanics, while the rest of the protein and solvent are treated with a more computationally efficient molecular mechanics force field. This allows for the investigation of complex biological reaction pathways.

Table 3: Hypothetical Activation Energies for a Proposed Reaction Step of this compound

| Reaction Step | Reactant Complex | Transition State | Product Complex | Activation Energy (kcal/mol) |

| N-alkylation | This compound + CH₃I | [TS] | N-methyl-6-isopropylpiperidin-2-one + HI | 25.4 |

Note: This data is illustrative and represents a hypothetical reaction pathway.

Applications of 6 Isopropylpiperidin 2 One in Complex Organic Synthesis

Role as a Chiral Building Block in Natural Product Total Synthesis

The inherent chirality of 6-substituted piperidin-2-ones, such as the isopropyl variant, positions them as crucial starting materials or key intermediates in the asymmetric synthesis of natural products. The piperidine (B6355638) ring is a common motif in a vast array of alkaloids, many of which exhibit significant biological activity. The synthesis of these complex molecules often requires precise control over stereochemistry, which can be efficiently achieved by using pre-existing chiral centers from building blocks like 6-isopropylpiperidin-2-one.

A notable application of this strategy is in the enantioselective synthesis of piperidine alkaloids. For instance, a synthetic protocol has been developed for the asymmetric synthesis of 6-alkyl- and 6-arylpiperidin-2-ones, which are then used as key precursors. This methodology has been successfully applied to the total synthesis of the hemlock alkaloid (S)-(+)-coniine researchgate.net. The synthesis begins with the creation of a diolefinic hydrazide, which undergoes a ring-closing metathesis to form a cyclic enehydrazide. This intermediate is then converted into the desired enantiopure 6-substituted piperidin-2-one, which serves as the direct precursor to the natural product researchgate.net.

The versatility of 2-piperidone (B129406) scaffolds extends to the synthesis of other complex alkaloids. Chiral 2-piperidones are instrumental in constructing 3-piperidinol alkaloids, demonstrating their broad utility. nih.gov This underscores the importance of the 6-substituted piperidin-2-one framework as a foundational element for accessing a diverse range of natural product classes.

| Target Natural Product | Key Chiral Building Block | Synthetic Strategy Highlight | Reference |

|---|---|---|---|

| (S)-(+)-Coniine | (S)-6-Propylpiperidin-2-one | Hydrazone Addition-Ring Closing Metathesis (RCM) Protocol | researchgate.net |

Utilization in the Construction of Diverse Heterocyclic Frameworks (e.g., oxazoles)

While the piperidin-2-one ring is itself a heterocycle, it also serves as a scaffold for the construction of other, often more complex, heterocyclic systems. The functional groups inherent in the lactam structure—the secondary amine and the carbonyl group—provide reactive handles for a variety of chemical transformations and ring-forming reactions.

The synthesis of oxazoles, a class of five-membered heterocycles with significant applications in medicinal chemistry, can be achieved through various synthetic routes. nih.govresearchgate.net Common methods include the van Leusen oxazole (B20620) synthesis, which utilizes tosylmethylisocyanide (TosMIC), or metal-catalyzed cycloadditions. nih.govrsc.org For example, a cobalt(III)-catalyzed cross-coupling of N-pivaloyloxyamides and alkynes provides an efficient route to 2,5-disubstituted oxazoles rsc.org. While the direct use of this compound as a starting material for oxazole synthesis is not extensively documented in the reviewed literature, its structural motifs are present in more complex systems that can undergo such transformations. For instance, N-phenacylpyridones can be cyclized to form oxazolo[3,2-a]pyridinium salts mdpi.com.

The piperidine scaffold is a versatile building block for a wide range of nitrogen-containing heterocycles. nih.gov Modern synthetic methods, including intramolecular cyclizations and multicomponent reactions, allow for the efficient construction of fused and spirocyclic piperidine derivatives. nih.gov These strategies highlight the potential of using this compound as a starting point for generating libraries of diverse heterocyclic compounds for various applications.

Precursor in the Synthesis of Scaffolds for Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, found in a multitude of approved pharmaceutical agents. nih.govresearchgate.net Its ability to introduce a basic nitrogen atom, improve pharmacokinetic properties, and provide a three-dimensional structure for optimal receptor binding makes it a highly desirable component in drug design. The piperidin-2-one (or δ-valerolactam) core, as present in this compound, is also a key structural element in various biologically active molecules.

Chiral piperidine scaffolds are particularly important as their introduction into small molecules can enhance biological activity and selectivity, modulate physicochemical properties, and improve pharmacokinetic profiles. researchgate.net The asymmetric synthesis of piperidines with multiple stereocenters is a significant challenge, making chiral building blocks like this compound highly valuable. researchgate.net

The pyrrolo[2,1-a]isoquinoline (B1256269) scaffold, found in alkaloids with antitumor and antiretroviral activities, is an example of a complex heterocyclic system that can be accessed through synthetic routes potentially involving piperidine-based precursors researchgate.net. Similarly, the chromenopyridine scaffold, which exhibits a broad spectrum of biological properties, is another important platform in drug design that incorporates a pyridine (B92270) or piperidine ring mdpi.com. The development of novel synthetic methods to access these and other scaffolds, such as 1,6-naphthyridin-2(1H)-ones, often relies on the strategic use of heterocyclic building blocks. mdpi.com

| Scaffold | Associated Biological Activities | Relevance to Drug Discovery |

|---|---|---|

| Piperidine | Antiallergic, Antipruritic, and others | Present in numerous FDA-approved drugs. researchgate.netgoogle.com |

| Pyrrolo[2,1-a]isoquinoline | Antitumor, Antiretroviral | Core structure of bioactive lamellarin alkaloids. researchgate.net |

| Chromenopyridine | Anticancer, Antimicrobial, Antioxidant | Versatile platform for developing new bioactive compounds. mdpi.com |

| 1,6-Naphthyridin-2(1H)-one | Kinase inhibition (e.g., Ripretinib) | Scaffold for antitumor agents. mdpi.com |

Application in Ligand and Catalyst Design

While direct applications of this compound in this context are not widely reported, the use of related substituted pyridine and piperidine structures is well-established. For example, multidentate PPN ligands based on a 2-[bis(diisopropylphosphanyl)methyl]-6-methylpyridine scaffold have been synthesized and their coordination chemistry with various metals has been studied nih.gov. These ligands demonstrate the principle of using substituted pyridine rings to create specific coordination environments for catalytic applications.

Furthermore, chiral bifunctional derivatives containing amino groups, often part of a heterocyclic system, are used as organocatalysts in asymmetric reactions like [3+3] annulations mdpi.com. The development of stable free radicals, such as 1,5-diisopropyl substituted 6-oxoverdazyls, which can act as ligands for metal ions, also highlights the potential for designing novel catalytic systems based on substituted nitrogen heterocycles sjsu.edu. The synthesis of metal complexes with mixed ligands, including those derived from piperidine-containing drugs, for applications such as antibacterial agents, further illustrates the versatility of the piperidine core in coordination chemistry dergipark.org.tr.

Future Perspectives and Emerging Research Avenues for 6 Isopropylpiperidin 2 One

Development of Next-Generation Asymmetric Catalytic Strategies

The synthesis of enantiomerically pure 6-substituted piperidin-2-ones is crucial for their application in pharmaceuticals. Future research will focus on moving beyond classical resolution techniques towards more elegant and efficient asymmetric catalytic strategies. The development of novel catalytic systems that can control the stereochemistry at the C6 position during ring formation or through functionalization is a primary goal.

Emerging strategies include:

Organocatalysis : Chiral phosphoric acids, squaramides, and prolinol derivatives have proven effective in catalyzing various asymmetric transformations. nih.gov Future work could involve developing organocatalytic annulation reactions that directly construct the chiral piperidinone ring from acyclic precursors.

Transition-Metal Catalysis : Iridium, rhodium, and ruthenium complexes are known to catalyze asymmetric hydrogenations of cyclic enamines or pyridinium (B92312) salts to afford chiral piperidines. nih.govresearchgate.net Adapting these methods for the asymmetric synthesis of 6-isopropylpiperidin-2-one from a suitable unsaturated precursor is a promising avenue. One-pot reactions combining multiple steps, such as reductive ring-opening of a chiral aziridine (B145994) followed by intramolecular reductive amination, represent a highly efficient approach. rsc.org

Enzymatic Kinetic Resolution : Lipases and other hydrolytic enzymes have been used for the kinetic resolution of racemic β-lactams. nih.gov This principle can be extended to δ-lactams, where an enzyme selectively acylates or hydrolyzes one enantiomer of a racemic this compound derivative, allowing for the separation of both enantiomers in high purity.

| Catalytic Strategy | Potential Catalyst/Enzyme | Key Transformation | Anticipated Advantage |

| Organocatalysis | Chiral Squaramide | Michael/Aza-Henry/Cyclization Cascade nih.gov | High enantioselectivity, metal-free conditions. |

| Transition-Metal Catalysis | Iridium(I) complex with P,N-ligand | Asymmetric Hydrogenation of Dihydropyridinone | High turnover numbers, excellent stereocontrol. nih.gov |

| Chemo-enzymatic Synthesis | Lipase (B570770) (e.g., PS-Amano) | Enzymatic Kinetic Resolution of an Ester Precursor | High enantiopurity, mild reaction conditions. nih.gov |

Exploration of Novel Derivatization Techniques for Advanced Analysis

The accurate determination of enantiomeric purity and trace-level quantification of this compound and its metabolites is essential. Since the basic lactam scaffold lacks a strong chromophore, direct analysis by HPLC-UV can be challenging. Future research will likely focus on novel derivatization techniques to enhance analytical performance.

The primary goals of derivatization are:

Introduction of a Chromophore/Fluorophore : Reacting the lactam nitrogen (after potential ring-opening) or other functional groups with a tagging agent can significantly improve detection limits.

Chiral Analysis : Covalently linking the enantiomers of this compound with a chiral derivatizing agent (CDA) creates diastereomeric pairs. chiralpedia.com These diastereomers have different physical properties and can be separated on standard, achiral HPLC columns. nih.govresearchgate.net

Promising derivatizing agents for future exploration could include those that react with the secondary amine of the lactam. For instance, reagents like para-toluenesulfonyl chloride (PTSC) can be used to introduce a UV-active group. nih.govresearchgate.net For chiral analysis, enantiomerically pure reagents such as (1S,2S)-2-(2,3-anthracenedicarboximido)cyclohexanol could be adapted to create fluorescent diastereomers, enabling femtomole-level detection. nih.gov

| Derivatizing Agent | Target Functional Group | Analytical Enhancement | Reference Principle |

| 4-Chloro-7-nitrobenzofuran (NBD-Cl) | Secondary Amine | UV/Fluorescence Detection | |

| Dansyl Chloride | Secondary Amine | Fluorescence Detection | General Principle |

| p-Toluenesulfonyl Chloride (PTSC) | Secondary Amine | UV Detection, Chirality | nih.govresearchgate.net |

| (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's Acid Chloride) | Secondary Amine | Chiral Separation (NMR/HPLC) | General Principle |

Integration with Automated and High-Throughput Synthesis Platforms

To accelerate the discovery of new bioactive molecules based on the this compound scaffold, its integration with automated synthesis and high-throughput screening (HTS) platforms is essential. These technologies allow for the rapid generation and evaluation of large compound libraries. nih.gov

Automated Flow Synthesis : Continuous flow chemistry offers precise control over reaction parameters, improved safety, and ease of automation. nih.govlabmanager.com An automated flow system could be designed to synthesize a library of this compound analogues. For example, a packed-bed reactor could immobilize a starting material, which is then subjected to a sequence of reagents pumped through the system to build the final molecules. Stopped-flow synthesis is another promising technique that enables rapid reaction optimization and library production with minimal reagent consumption. nih.govwhiterose.ac.ukrsc.org

High-Throughput Screening (HTS) : Once a library is synthesized, HTS platforms can be used to rapidly screen for biological activity. sigmaaldrich.com This involves using robotic liquid handlers to test thousands of compounds in parallel against a specific biological target, such as an enzyme or a cell-based assay. nih.govresearchgate.net For example, a library of this compound derivatives could be screened for inhibitory activity against a target like β-lactamase. nih.gov

A hypothetical automated workflow could involve a multi-step flow synthesis of derivatives followed by direct transfer to 96- or 384-well plates for HTS evaluation.

Computational Design and Optimization of this compound Analogues

Computational chemistry and molecular modeling are indispensable tools for modern drug discovery, enabling the rational design and optimization of analogues. nih.gov These methods can predict how modifications to the this compound structure will affect its binding to a biological target, helping to prioritize synthetic efforts. acs.orgnih.gov

Key computational approaches include:

Molecular Docking : This technique predicts the preferred orientation of a molecule when bound to a target protein. It can be used to screen virtual libraries of this compound analogues and identify those with the highest predicted binding affinity.

Quantitative Structure-Activity Relationship (QSAR) : 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) can build predictive models that correlate the 3D structural features of molecules with their biological activity. nih.gov Such a model could guide the design of new analogues with enhanced potency.

Molecular Dynamics (MD) Simulations : MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, confirming the stability of the binding interaction and revealing key intermolecular forces. researchgate.nettandfonline.com

This computational "design-make-test-analyze" cycle significantly accelerates the process of optimizing a lead compound.

| Computational Tool | Application for this compound Analogues | Expected Outcome |

| Molecular Docking (e.g., AutoDock, Glide) | Predict binding mode and affinity to a target protein. | Prioritized list of analogues for synthesis. |

| 3D-QSAR (e.g., CoMFA, CoMSIA) | Correlate 3D steric and electrostatic fields with biological activity. | Visual maps indicating where to add or remove substituents to improve activity. nih.gov |

| Molecular Dynamics (e.g., AMBER, GROMACS) | Assess the stability of the ligand-receptor complex. | Confirmation of binding mode and identification of key interactions. tandfonline.com |

| ADMET Prediction (e.g., QikProp, SwissADME) | Predict pharmacokinetic and toxicity properties. | Early-stage filtering of candidates with poor drug-like properties. |

Investigation of Supramolecular and Material Science Applications

Beyond pharmaceuticals, the structural features of this compound make it an interesting candidate for applications in supramolecular chemistry and material science. The lactam moiety is a robust hydrogen-bonding unit, capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O).

Future research could explore:

Self-Assembly : The hydrogen-bonding capabilities could be exploited to drive the self-assembly of molecules into well-ordered supramolecular structures, such as tapes, fibers, or gels. Modifying the scaffold with additional interacting groups (e.g., aromatic rings for π-π stacking) could lead to complex, functional architectures.

Polymer Chemistry : Lactams, most famously ε-caprolactam, are monomers for the synthesis of polyamides (nylons) via ring-opening polymerization. This compound could serve as a chiral monomer to produce novel polyamides. The bulky isopropyl group would influence the polymer's physical properties, such as its crystallinity, thermal stability, and solubility.

Constrained Peptides : The rigid piperidinone ring can be used as a scaffold to mimic peptide turns or to create conformationally constrained peptide analogues. Such peptidomimetics are valuable tools for studying protein-protein interactions. The constrained geometry of bridged lactams, for example, can dramatically alter their chemical reactivity and physical properties. nih.gov

These avenues represent a shift from the traditional focus on the biological activity of single molecules to the collective properties and functions of materials derived from the this compound scaffold.

Q & A

Q. What are the optimized synthetic routes for 6-Isopropylpiperidin-2-one, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves cyclization of isopropyl-substituted precursors under anhydrous conditions. Key parameters include solvent polarity (e.g., THF vs. DMF), temperature (80–120°C), and catalysts (e.g., p-toluenesulfonic acid for acid-mediated cyclization). For reproducibility, use inert atmospheres (N₂/Ar) to prevent oxidation. Monitor reaction progress via TLC (silica gel, hexane:EtOAc 3:1) or GC-MS. Yield optimization requires iterative adjustment of stoichiometry and quenching methods. Example protocols are detailed in PubChem entries for analogous piperidinones .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Employ a multi-technique approach:

- NMR : ¹H/¹³C NMR (CDCl₃) to confirm regiochemistry (e.g., isopropyl CH₃ groups at δ 1.0–1.2 ppm, carbonyl C=O at ~170 ppm).

- HPLC : Use a C18 column with gradient elution (acetonitrile:water 70:30 to 90:10) to assess purity (>98% by area normalization).

- Mass Spectrometry : ESI-MS or EI-MS for molecular ion validation (expected [M+H]⁺ = 156.2).

Cross-reference data with PubChem or Reaxys entries for validation .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for this compound derivatives be resolved?

- Methodological Answer : Discrepancies in NMR shifts or MS fragmentation patterns often arise from tautomerism or solvent effects. For example, keto-enol tautomerism in polar solvents can alter peak splitting. To resolve:

Q. What experimental design principles apply to studying this compound’s biological activity?

- Methodological Answer : For in vitro assays (e.g., enzyme inhibition):

- Dose-Response Curves : Use 8–10 concentrations (1 nM–100 µM) in triplicate.

- Controls : Include positive (known inhibitor) and vehicle controls (DMSO <0.1%).

- Statistical Power : Calculate sample size via power analysis (α=0.05, β=0.2).

Address batch-to-batch variability by synthesizing multiple lots and testing their equivalence via ANOVA. For in vivo studies, adhere to FINER criteria (Feasible, Novel, Ethical) .

Q. How can computational models predict this compound’s reactivity in novel reactions?

- Methodological Answer : Use molecular docking (AutoDock Vina) to simulate interactions with catalytic sites or transition states. Parameters:

- Ligand Preparation : Optimize geometry at HF/3-21G level.

- Binding Affinity : Compare ΔG values for proposed reaction pathways.

Validate predictions with kinetic studies (e.g., Arrhenius plots for activation energy). Cross-check with crystallographic data (if available) for steric/electronic effects .

Data Analysis and Reproducibility

Q. What strategies ensure reproducibility in synthesizing and testing this compound?

- Methodological Answer :

- Detailed Protocols : Document all steps, including equipment calibration (e.g., HPLC column lot numbers).

- Raw Data Archiving : Share spectra, chromatograms, and computational input files via repositories like Zenodo.

- Blind Testing : Have independent labs replicate key experiments using provided protocols.

Follow Beilstein Journal guidelines for experimental reporting, emphasizing negative results and troubleshooting logs .

Q. How should researchers address conflicting bioactivity results across studies?

- Methodological Answer : Conduct meta-analysis using PRISMA guidelines:

- Systematic Review : Identify all published IC₅₀/EC₅₀ values for the compound.

- Heterogeneity Analysis : Assess variability sources (cell lines, assay endpoints).

- Sensitivity Testing : Re-evaluate top-performing conditions in a standardized assay.

Publish findings with transparent statistical methods (e.g., Forest plots) to clarify discrepancies .

Tables for Key Data

Q. Table 1. Synthetic Optimization Parameters for this compound

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 100–110°C | ↑ yield by 15% |

| Catalyst Loading | 5 mol% PTSA | Prevents side products |

| Reaction Time | 12–16 h | Maximizes conversion |

Q. Table 2. Common NMR Assignments (CDCl₃)

| Proton Group | δ (ppm) | Multiplicity |

|---|---|---|

| Piperidine CH₂ | 2.4–2.7 | Multiplet |

| Isopropyl CH₃ | 1.0–1.2 | Doublet |

| Carbonyl (C=O) | 170.5 | - |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.